molecular formula C19H22N2O6 B11211076 Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-nitrobenzoate

Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-nitrobenzoate

Cat. No.: B11211076
M. Wt: 374.4 g/mol
InChI Key: VMNXOWBGYWVRNP-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-nitrobenzoate: is a complex organic compound with the following structural formula:

C15H19NO6\text{C}_{15}\text{H}_{19}\text{N}\text{O}_6 C15​H19​NO6​

It consists of an ethyl ester group (C2H5COO-) attached to a 3-nitrobenzoate core, which in turn contains an amino group and a 3,4-dimethoxyphenyl (veratrole) substituent. The compound exhibits interesting properties due to its aromatic ring system and functional groups.

Preparation Methods

a. Synthetic Routes: The synthesis of Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-nitrobenzoate involves several steps:

  • Nitration: : Start with 3-nitrobenzoic acid and react it with a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3)

  • Reduction: : Reduce the nitro group to an amino group (-NH2) using a reducing agent like tin(II) chloride (SnCl2) or iron(II) sulfate (FeSO4). This step converts the 3-nitrobenzoic acid to 3-aminobenzoic acid.

  • Esterification: : React 3-aminobenzoic acid with ethyl alcohol (ethanol) in the presence of a strong acid catalyst (such as sulfuric acid) to form the ethyl ester.

b. Industrial Production: The industrial production of this compound involves scaling up the synthetic steps mentioned above. Optimization of reaction conditions, purification, and yield enhancement are critical for large-scale production.

Chemical Reactions Analysis

a. Reactions:

    Oxidation: The compound can undergo oxidation reactions, converting the amino group to a nitro group or other functional groups.

    Reduction: Reduction of the nitro group to an amino group is also possible.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

b. Common Reagents and Conditions:

    Nitration: Concentrated H2SO4 and HNO3.

    Reduction: Tin(II) chloride (SnCl2), iron(II) sulfate (FeSO4), or other reducing agents.

    Esterification: Ethanol and a strong acid catalyst.

c. Major Products: The major product is Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-nitrobenzoate itself, along with any intermediates formed during the synthesis.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological systems.

    Medicine: Investigating potential pharmacological properties.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action depends on the specific context (e.g., as a drug or reagent). It likely involves interactions with cellular receptors, enzymes, or other biomolecules.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar aromatic structures and functional groups include:

    Ethyl 3-nitrobenzoate:

    Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate:

These compounds share some features but differ in substituents and properties.

Properties

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]-3-nitrobenzoate

InChI

InChI=1S/C19H22N2O6/c1-4-27-19(22)14-6-7-15(16(12-14)21(23)24)20-10-9-13-5-8-17(25-2)18(11-13)26-3/h5-8,11-12,20H,4,9-10H2,1-3H3

InChI Key

VMNXOWBGYWVRNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCCC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-]

Origin of Product

United States

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